L-Alanyl-L-tyrosylglycinamide
Description
Properties
CAS No. |
183785-00-4 |
|---|---|
Molecular Formula |
C14H20N4O4 |
Molecular Weight |
308.33 g/mol |
IUPAC Name |
(2S)-N-(2-amino-2-oxoethyl)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C14H20N4O4/c1-8(15)13(21)18-11(14(22)17-7-12(16)20)6-9-2-4-10(19)5-3-9/h2-5,8,11,19H,6-7,15H2,1H3,(H2,16,20)(H,17,22)(H,18,21)/t8-,11-/m0/s1 |
InChI Key |
RDPRJPWOLHNWSW-KWQFWETISA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)N)N |
Origin of Product |
United States |
Current Paradigms in Tripeptide Research Relevant to L Alanyl L Tyrosylglycinamide
Contemporary tripeptide research is multifaceted, with a strong emphasis on their roles in biological signaling, their potential as therapeutic agents, and their utility as building blocks for more complex structures. Although direct studies on L-Alanyl-L-tyrosylglycinamide are limited, the investigation of analogous tripeptides provides a framework for understanding its potential significance.
Research into short peptides, including tripeptides, has revealed their capacity to act as signaling molecules, influencing a variety of physiological responses. medchemexpress.com They can modulate hormonal activity and are integral to protein structure and stability. medchemexpress.com Furthermore, certain tripeptides exhibit antimicrobial, antioxidant, and anti-inflammatory properties. medchemexpress.com The synthesis and analysis of tripeptides are fundamental to elucidating their structure-function relationships. medchemexpress.com Common synthesis methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), while analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are crucial for characterization. medchemexpress.com
A significant area of tripeptide research is their application in drug development and materials science. For instance, collagen tripeptides are being investigated for their potential to improve skin health. google.com The study of tripeptide-loaded liposomes as multifunctional components in topical formulations highlights the ongoing efforts to enhance the delivery and efficacy of these bioactive molecules. nih.gov The chemical properties of a tripeptide, dictated by its amino acid sequence, are a key determinant of its biological activity and potential applications.
Physicochemical Properties of this compound Analogues
| Property | H-Ala-Gly-Tyr-NH2 nih.gov | Ala-Gly-Tyr nih.gov |
| Molecular Formula | C14H20N4O4 | C14H19N3O5 |
| Molecular Weight | 308.33 g/mol | 309.32 g/mol |
| XLogP3 | -1.3 | -3.4 |
| Exact Mass | 308.14845513 Da | 309.13247072 Da |
| Topological Polar Surface Area | 148 Ų | 142 Ų |
This table presents computed physicochemical properties from PubChem for H-Ala-Gly-Tyr-NH2, a close structural analogue of this compound, and the related tripeptide Ala-Gly-Tyr.
Historical Trajectories and Milestones in Peptide Chemistry Informing L Alanyl L Tyrosylglycinamide Investigations
The study of L-Alanyl-L-tyrosylglycinamide is built upon a rich history of peptide chemistry, marked by groundbreaking discoveries and technological advancements. The very concept of the peptide bond was first elucidated by Emil Fischer in the early 20th century, laying the groundwork for the entire field. researchgate.net
A pivotal moment in peptide synthesis was the development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in 1963, an achievement for which he was awarded the Nobel Prize. nih.gov SPPS revolutionized the field by enabling the rapid and efficient synthesis of peptides, making compounds like this compound readily accessible for research purposes. nih.gov The introduction of various protecting groups, such as the Fmoc (9-fluorenylmethyloxycarbonyl) group by Carpino and Han in 1970, further refined the process, allowing for milder reaction conditions and greater flexibility in peptide design. nih.gov
The timeline below highlights some of the key milestones that have shaped the landscape of peptide synthesis and, by extension, the investigation of tripeptides like this compound.
Key Milestones in Peptide Synthesis
| Year | Milestone | Significance |
| 1901 | Emil Fischer reports the synthesis of the first dipeptide, glycylglycine. researchgate.net | Establishes the fundamental principles of peptide synthesis. |
| 1932 | Bergmann and Zervas introduce the carbobenzoxy (Cbz) protecting group. researchgate.net | Provides a reversible method for protecting the N-terminus of amino acids. |
| 1953 | Vincent du Vigneaud accomplishes the first chemical synthesis of a peptide hormone, oxytocin. researchgate.net | Demonstrates the feasibility of synthesizing biologically active peptides. |
| 1963 | R. Bruce Merrifield develops solid-phase peptide synthesis (SPPS). nih.gov | Revolutionizes peptide synthesis, making it faster and more efficient. |
| 1970 | Carpino and Han introduce the Fmoc protecting group. nih.gov | Offers an alternative to the harsher conditions of Boc chemistry. |
| 1994 | Kent introduces native chemical ligation. nih.gov | Enables the synthesis of larger proteins and complex peptides. |
Identification of Critical Knowledge Gaps and Future Research Avenues for L Alanyl L Tyrosylglycinamide
Advanced Chemical Synthesis Strategies for this compound
The chemical synthesis of peptides has progressed significantly from traditional batch methods to highly optimized and automated processes. For a tripeptide such as this compound, both solid-phase and solution-phase strategies offer viable pathways, each with distinct advantages that can be leveraged for efficiency and scalability.
Optimization of Solid-Phase Peptide Synthesis (SPPS) Protocols for this compound
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide production, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. springernature.com This method simplifies purification by allowing excess reagents and byproducts to be washed away after each step. nii.ac.jp However, challenges such as chain aggregation can hinder reaction completion, necessitating optimized protocols. nih.gov
For the synthesis of this compound, the sequence is relatively short, reducing the risk of severe aggregation. Nevertheless, optimization is key to maximizing yield and purity. Strategies include:
Solvent Systems: While N,N-dimethylformamide (DMF) has been the standard, concerns over its toxicity have prompted the investigation of greener alternatives. unifi.it Binary mixtures containing dimethyl sulfoxide (B87167) (DMSO) have shown promise in solubilizing reagents and maintaining resin swelling. unifi.it
Energy-Assisted Synthesis: The use of microwave energy or ultrasonication can significantly accelerate both the deprotection and coupling steps of SPPS. nih.govitn.pt Microwave-assisted SPPS can reduce synthesis time from hours to minutes, though careful temperature control is necessary to prevent side reactions. nih.gov
Aggregation Disruption: For more complex sequences, the incorporation of secondary amino acid surrogates like pseudoproline dipeptides or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids can disrupt the interchain hydrogen bonding that leads to aggregation. nih.govsigmaaldrich.com While likely unnecessary for this tripeptide, it remains a powerful tool in the SPPS arsenal.
Table 1: SPPS Optimization Strategies for this compound
| Strategy | Description | Benefit for this compound Synthesis | Reference |
|---|---|---|---|
| Alternative Solvents | Replacing traditional solvents like DMF with greener options such as binary mixtures (e.g., DMSO/BuOAc). | Increases sustainability and complies with new regulations restricting DMF use. | unifi.it |
| Microwave-Assisted SPPS | Applying microwave energy to accelerate coupling and deprotection reactions. | Drastically reduces overall synthesis time. Requires temperature control to mitigate racemization. | nih.gov |
| Ultrasonication | Using ultrasonic agitation to improve reaction kinetics. | Reduces time for Fmoc-deprotection and amide bond formation, leading to faster overall synthesis. | itn.pt |
| Optimized Coupling Reagents | Using modern coupling agents (e.g., HATU) in combination with additives (e.g., Oxyma) to enhance reaction speed and suppress side reactions. | Ensures high coupling efficiency and minimizes racemization. | highfine.compeptide.com |
Innovations in Solution-Phase Peptide Synthesis for this compound Scalability and Purity
While SPPS is dominant for research-scale synthesis, solution-phase synthesis remains valuable for large-scale production of shorter peptides. springernature.combachem.com Traditional batch solution-phase synthesis can be labor-intensive, but modern innovations, particularly in flow chemistry, have revitalized the approach. bachem.com
Micro-flow technology offers precise control over reaction time and temperature, enhancing reproducibility and facilitating scale-up. nii.ac.jp For this compound, a continuous flow process could be developed where protected amino acids are sequentially coupled. nih.govresearcher.life This method has been successfully applied to the gram-scale synthesis of a hexapeptide, demonstrating its utility for scalable production. nih.govresearcher.life The use of in-situ activation with reagents like isobutyl chloroformate (IBCF) in a flow system has yielded dipeptides in near-quantitative yields. nih.govresearcher.life
Table 2: Comparison of Synthesis Phases for this compound Production
| Parameter | Optimized SPPS | Flow-Based Solution-Phase Synthesis |
|---|---|---|
| Scalability | Well-suited for lab scale; large-scale can be challenging and costly. bachem.com | Highly scalable by extending run time; suitable for industrial production. nii.ac.jpnih.gov |
| Purification | Simplified intermediate steps (washing); final cleavage and purification required. nii.ac.jp | Requires purification after each coupling step or after final product formation. |
| Speed | Can be very fast, especially with microwave assistance. nih.gov | High throughput once the continuous system is established. nih.gov |
| Control | Good control over reaction cycles. | Precise control over temperature, residence time, and stoichiometry. nii.ac.jp |
Chemo-Enzymatic Hybrid Approaches for this compound Assembly
Chemo-enzymatic synthesis combines the strengths of chemical synthesis and biocatalysis. This hybrid approach can involve chemically synthesizing protected amino acids or dipeptide fragments, followed by an enzymatic step for the final ligation. nih.gov This strategy leverages the efficiency of chemical methods for creating building blocks and the high specificity and mild reaction conditions of enzymes for the final coupling, which can minimize side reactions and simplify purification. mdpi.com
For this compound, a potential route could involve the chemical synthesis of L-Alanyl-L-tyrosine and its subsequent enzymatic ligation to glycinamide (B1583983). Proteases have been used for peptide synthesis in non-aqueous conditions where the thermodynamic equilibrium shifts to favor peptide bond formation over hydrolysis. sci-hub.se
Control of Stereochemical Integrity and Mitigation of Racemization During this compound Production
A critical challenge in peptide synthesis is preventing the loss of stereochemical integrity, or racemization, at the α-carbon of the amino acids during activation and coupling. highfine.com This is particularly a concern for all amino acids except the achiral glycine. The mechanism often involves the formation of a 5(4H)-oxazolone (azlactone) intermediate. mdpi.com
Several factors influence the degree of racemization:
Coupling Reagents: Certain condensing agents can lead to higher rates of racemization. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a common strategy to suppress racemization by forming activated esters that are less prone to epimerization. highfine.compeptide.com
Base: The choice and amount of base used during coupling can significantly impact racemization. Hindered or weaker bases are often preferred. mdpi.com
Temperature: Higher temperatures, such as those used in microwave-assisted synthesis, can increase the rate of racemization. For sensitive amino acids like Cys and His, lowering the coupling temperature can be an effective control measure. nih.gov
Protecting Groups: The N-terminal protecting group can influence racemization. Novel protecting groups have been developed that minimize racemization compared to the standard Fmoc and Boc groups. nih.gov
For this compound, the Tyrosine residue would be the most susceptible to racemization during its activation and coupling to Glycinamide. The use of a proven low-racemization protocol, such as a carbodiimide/Oxyma-based coupling at controlled temperatures, would be essential.
Enzymatic and Biocatalytic Production Routes for this compound
Enzymatic methods for peptide synthesis are attractive due to their exceptional specificity, which eliminates the need for side-chain protecting groups and ensures stereochemical purity under mild, aqueous conditions. mdpi.com
Characterization and Engineering of Peptide Ligases for this compound Biosynthesis
Peptide ligases are enzymes that catalyze the formation of peptide bonds, often in an ATP-dependent manner or by reversing the action of proteases. mdpi.commdpi.com While naturally occurring ligases with the exact specificity for this compound are not explicitly documented, existing classes of enzymes could be engineered for this purpose.
Key enzyme classes include:
L-amino acid ligases (Lals): These microbial enzymes catalyze dipeptide synthesis from unprotected amino acids, requiring ATP for activation. nih.gov Lals have been used for the industrial production of dipeptides like L-alanyl-L-glutamine. nih.govnih.gov A Lal could potentially be engineered to synthesize the L-Alanyl-L-tyrosine dipeptide, which could then be extended.
Subtilisin-derived variants (Subtiligase/Peptiligase): Subtilisin, a serine protease, has been engineered into highly efficient peptide ligases known as subtiligase and, more recently, peptiligase. mdpi.comfrontiersin.org Peptiligase is exceptionally stable and tolerant of organic co-solvents, making it suitable for ligating poorly soluble peptides. labome.com Its substrate recognition pockets could be engineered through directed evolution to accommodate the specific sequence of the target tripeptide.
Trypsin-derived variants (Trypsiligase): Trypsiligase is an engineered variant of trypsin that displays high specificity for ligating substrates containing a YRH (Tyr-Arg-His) motif. frontiersin.orglabome.com Its inherent specificity for tyrosine makes it a potential candidate for modification. Engineering could focus on altering its substrate pockets to recognize L-Alanine as the acyl donor and glycinamide as the acyl acceptor.
Table 3: Potential Peptide Ligases for this compound Synthesis
| Enzyme Class | Mechanism/Features | Potential for Synthesis | Reference |
|---|---|---|---|
| L-Amino Acid Ligase (Lal) | ATP-dependent ligation of unprotected amino acids. | Could be used to synthesize the Ala-Tyr dipeptide from free amino acids. Requires ATP regeneration system. | nih.govnih.gov |
| Peptiligase (Subtilisin variant) | Kinetically controlled synthesis using C-terminal ester substrates. Thermostable and tolerates organic solvents. | Could ligate a L-Alanyl-L-tyrosine ester with glycinamide. Broad substrate scope is amenable to engineering. | frontiersin.orglabome.com |
| Trypsiligase (Trypsin variant) | Substrate-activated catalysis with high specificity for a Tyr-Arg-His motif. | Existing specificity for Tyrosine is a strong starting point for protein engineering to adapt it for the Ala-Tyr-Gly sequence. | frontiersin.orglabome.com |
| Asparaginyl Endoproteases (e.g., Butelase-1) | Naturally occurring ligases that recognize specific C-terminal motifs (e.g., N-H-V) for ligation. | Less directly applicable but demonstrates the principle of highly specific enzymatic ligation that could be mimicked through engineering. | nih.govthno.org |
Development of Fermentative Production Systems for this compound
Fermentative production represents a highly efficient and sustainable method for manufacturing peptides. Drawing parallels from the successful fermentative production of the dipeptide L-alanyl-L-glutamine, a metabolically engineered strain of Escherichia coli could be developed to produce this compound directly from simple carbon and nitrogen sources nih.govnih.gov.
The core of this strategy involves creating a microbial cell factory with the following key modifications:
Expression of a Peptide-Synthesizing Enzyme : The genetic machinery for a suitable peptide ligase, such as the L-amino acid α-ligase (Lal) from Bacillus subtilis, would be introduced into the E. coli host nih.govnih.gov. The substrate specificity of this enzyme would need to be confirmed or engineered for activity with L-alanine, L-tyrosine, and glycinamide.
Enhancement of Amino Acid Precursors : To ensure a sufficient supply of building blocks, metabolic pathways for L-alanine and L-tyrosine would be upregulated. This can be achieved by overexpressing key enzymes, such as a heterologous L-alanine dehydrogenase (ald) for L-alanine synthesis nih.govnih.gov. Similarly, pathways for aromatic amino acid synthesis would be enhanced for L-tyrosine production google.com.
Elimination of Product Degradation : Native E. coli possesses numerous peptidases that can degrade the target product. A combinatorial knockout of multiple peptidase genes (dpp, pepA, pepB, pepD, pepN) is crucial to prevent the hydrolysis of the newly formed tripeptide and allow it to accumulate in the culture medium nih.govnih.gov.
Process Optimization : The expression of the ligase enzyme can sometimes hamper cell growth. Therefore, its expression might be controlled by a stationary-phase-specific promoter to separate the cell growth phase from the product formation phase nih.gov. Fed-batch cultivation in a defined glucose-ammonium salt medium would be employed to achieve high cell densities and maximize the product titer nih.gov.
| Genetic Modification Target | Gene(s) | Purpose in this compound Production | Reference Strain Analogy (for Ala-Gln) |
| Peptide Synthesis | lal (from B. subtilis) | Express the L-amino acid ligase to catalyze peptide bond formation. | JKYPQ3 nih.gov |
| Precursor Supply (Alanine) | ald (from B. subtilis) | Overexpress L-alanine dehydrogenase to boost L-alanine pool. | JKYPQ3 nih.gov |
| Precursor Supply (Tyrosine) | aroG, tyrA | Overexpress feedback-resistant versions to increase L-tyrosine pool. | General E. coli engineering google.com |
| Peptide Degradation | pepA, pepB, pepD, pepN, dpp | Knock out major peptidases to prevent product degradation. | JKYPQ3 nih.gov |
| Regulation | glnE, glnB, putA | Deregulate nitrogen metabolism to support high flux to amino acids. | JKYPQ3 nih.gov |
Kinetic and Mechanistic Elucidation of Enzymatic Reactions in this compound Formation
A thorough understanding of the enzyme's kinetics and reaction mechanism is vital for optimizing the enzymatic synthesis of this compound. This involves detailed biochemical characterization of the chosen ligase.
Kinetic Analysis : The study of reaction kinetics would focus on determining the influence of various parameters on the rate of synthesis. Standard enzyme assays would be performed by varying the concentration of one substrate (e.g., L-alanine) while keeping the others (L-tyrosine, glycinamide, ATP) at saturating levels. This allows for the determination of key kinetic constants such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max) for each substrate. The effect of pH and temperature on both enzyme activity and stability would also be critical to identify the optimal conditions for the biocatalytic process sci-hub.senih.gov.
| Substrate | Concentration Range (mM) | Hypothetical Initial Rate (µmol/min/mg enzyme) |
| L-Alanine | 1 | 1.5 |
| 5 | 5.8 | |
| 10 | 9.0 | |
| 20 | 12.5 | |
| 50 | 16.0 | |
| 100 | 17.5 |
This table presents hypothetical data for determining the kinetic parameters for L-alanine, assuming other substrates are saturated.
Mechanistic Insights : The mechanism for an L-amino acid ligase is an ATP-dependent two-step process semanticscholar.org.
Adenylation : The enzyme first catalyzes the reaction between an amino acid (likely L-alanine as the N-terminal residue) and ATP to form an aminoacyl-adenylate (Ala-AMP) intermediate, releasing pyrophosphate.
Peptide Bond Formation : The activated aminoacyl intermediate then reacts with the amino group of the next substrate (L-tyrosine) to form the dipeptide L-Alanyl-L-tyrosine. This process would be repeated with glycinamide to form the final tripeptide.
The exact order of substrate binding and product release would be elucidated through steady-state and pre-steady-state kinetic experiments. Techniques like mass spectrometry would be invaluable for identifying reaction intermediates, such as the proposed aminoacyl-adenylate, and confirming the structure of the final product semanticscholar.orgnih.gov. Understanding these mechanistic details is crucial for potential protein engineering efforts aimed at improving the enzyme's efficiency or altering its substrate specificity.
High-Resolution Structural Determination of this compound
Determining the precise three-dimensional arrangement of atoms in this compound is fundamental to understanding its chemical properties and biological activity. High-resolution structural determination is achieved through a combination of sophisticated techniques that provide insights into both its solution and solid-state conformations.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution, providing detailed information about atomic connectivity and spatial proximity. numberanalytics.com For a peptide like this compound, advanced NMR techniques are essential to resolve its conformational preferences in an aqueous environment.
Multidimensional NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to assign the proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances of the peptide. numberanalytics.comipb.pt These experiments establish through-bond and through-space correlations between different nuclei, allowing for the sequential assignment of the amino acid residues and the determination of the peptide's backbone and side-chain conformations. ipb.ptnptel.ac.in
The Nuclear Overhauser Effect (NOE) is a particularly crucial NMR parameter for determining the solution structure of peptides. NOE data provides information about the through-space distances between protons that are close to each other (typically < 5 Å), which is essential for defining the peptide's folding and tertiary structure. nptel.ac.in By combining NOE-derived distance restraints with dihedral angle restraints obtained from coupling constants, a family of solution structures can be calculated, representing the conformational ensemble of this compound in solution. The use of stable isotopes like ¹³C and ¹⁵N enhances the sensitivity and resolution of NMR experiments, which is especially beneficial for studying larger molecules or complex systems. nmr-bio.com
Table 1: Advanced NMR Techniques for Peptide Structure Determination
| NMR Technique | Information Provided | Application to this compound |
|---|---|---|
| COSY | Identifies scalar-coupled protons (typically within 3 bonds). numberanalytics.com | Establishes proton connectivity within each amino acid residue. |
| TOCSY | Correlates all protons within a spin system. nptel.ac.in | Aids in the complete assignment of all protons belonging to a specific amino acid. |
| HSQC | Correlates protons to directly attached heteronuclei (e.g., ¹³C, ¹⁵N). numberanalytics.comipb.pt | Assigns the chemical shifts of backbone and side-chain carbons and nitrogens. |
| HMBC | Correlates protons to heteronuclei over multiple bonds (typically 2-3 bonds). numberanalytics.comipb.pt | Provides long-range connectivity information, crucial for linking amino acid residues. |
| NOESY | Identifies protons that are close in space (< 5 Å). nptel.ac.in | Generates distance restraints used to calculate the 3D structure of the peptide. |
X-ray crystallography provides a high-resolution, static picture of a molecule's conformation in the solid state. researchgate.net By crystallizing this compound and diffracting X-rays through the crystal, a detailed electron density map can be generated, from which the positions of individual atoms can be determined with high precision. nih.gov
The solid-state conformation reveals specific intramolecular and intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the crystal lattice. nih.gov For peptides, this includes the precise geometry of the peptide bonds, the backbone dihedral angles (phi, ψ), and the side-chain rotamers. researchgate.net This information is invaluable for understanding the intrinsic conformational preferences of the molecule, which can influence its behavior in solution and its interactions with other molecules. Comparing the solid-state structure with the solution-state ensemble obtained from NMR can reveal the extent of conformational flexibility and the influence of the solvent environment on the peptide's structure. It's important to note that flexible molecules can exhibit conformational disorder in the solid state, which can impact the quality of the crystallographic data. rsc.org
Conformational Dynamics and Flexibility of this compound
While high-resolution structural methods provide a snapshot of the most stable conformations, this compound, like all peptides, is a dynamic entity. Its biological function is often intimately linked to its conformational flexibility, which allows it to adapt and interact with its binding partners.
Various spectroscopic techniques can be used to probe the conformational landscape of this compound in solution. These methods provide information about the distribution of different conformations and how this distribution changes in response to environmental factors.
Fluorescence Spectroscopy: The tyrosine residue in this compound contains a fluorescent chromophore. atlantis-press.com The fluorescence properties of tyrosine, such as its emission maximum and quantum yield, are sensitive to the polarity of its local environment. atlantis-press.comnih.gov Changes in the peptide's conformation that alter the exposure of the tyrosine side-chain to the solvent or bring it into proximity with other quenching groups will be reflected in the fluorescence spectrum. nih.gov This technique can be used to monitor conformational changes upon binding to other molecules or in response to changes in pH or temperature. horiba.com
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying the secondary structure of peptides and proteins. ntu.edu.sg The peptide bonds in this compound are chiral chromophores that absorb left and right circularly polarized light differently. ntu.edu.sg The resulting CD spectrum in the far-UV region (below 250 nm) provides information about the peptide's backbone conformation, such as the presence of β-turns or random coil structures. nih.gov The near-UV CD spectrum, dominated by the tyrosine aromatic side-chain, can provide insights into the local environment and tertiary structure around this residue. nih.gov Changes in the CD spectrum can indicate shifts in the conformational equilibrium of the peptide. psu.edu
Table 2: Spectroscopic Probes for Conformational Analysis
| Spectroscopic Technique | Principle | Information Gained for this compound |
|---|---|---|
| Fluorescence Spectroscopy | Measures the emission of light from the tyrosine residue after excitation. horiba.com | Reports on the local environment of the tyrosine side-chain and detects conformational changes affecting its solvent exposure. nih.gov |
| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light by chiral molecules. ntu.edu.sg | Provides information on the peptide's secondary structure (backbone conformation) and the local environment of the tyrosine residue. nih.govnih.gov |
| Raman Optical Activity (ROA) | Measures the small difference in the intensity of Raman scattering from chiral molecules in right- and left-circularly polarized incident light. | Offers detailed information on both backbone and side-chain conformations and their changes in solution. nih.gov |
NMR relaxation experiments provide a powerful means to characterize the internal motions of peptides on a wide range of timescales, from picoseconds to seconds. By measuring various relaxation parameters, such as the longitudinal (T1) and transverse (T2) relaxation times and the heteronuclear NOE, it is possible to quantify the flexibility of both the peptide backbone and the individual side-chains. researchgate.netucl.ac.ukmdpi.com
Backbone Dynamics: The dynamics of the peptide backbone can be probed by measuring the ¹⁵N relaxation rates of the amide groups. nih.gov These measurements can reveal regions of the peptide that are particularly flexible or rigid. For instance, loop regions often exhibit greater flexibility than more structured elements. nih.gov Analysis of these dynamics can provide insights into how the peptide might adapt its conformation upon binding to a larger molecule. rsc.orgnih.gov Some prediction algorithms can estimate backbone dynamics from the amino acid sequence. plos.orgelifesciences.org
Side-Chain Dynamics: The motions of the alanine (B10760859) and tyrosine side-chains can also be investigated using NMR relaxation techniques, typically by studying the relaxation of ¹³C nuclei in the side-chains. nih.govd-nb.info The dynamics of side-chains are crucial for molecular recognition and binding. d-nb.infodoi.org For example, the flexibility of the tyrosine side-chain can be critical for its ability to fit into a binding pocket. nih.gov The study of side-chain dynamics can reveal how different parts of the peptide move relative to each other and how these motions are coupled. ethz.chutoronto.ca
Structural Characterization of this compound in Complex with Biological Macromolecules
Understanding how this compound interacts with biological macromolecules such as proteins or nucleic acids is key to understanding its potential biological function. Techniques like X-ray crystallography and advanced NMR spectroscopy can be used to determine the structure of the peptide when it is bound to its target.
Structural studies of such complexes can reveal the specific amino acid residues of the macromolecule that are involved in binding the tripeptide. They can also show how the conformation of this compound may change upon binding, adopting a specific "bound" conformation that is different from its preferred conformation in solution. This induced fit is a common feature of molecular recognition. For instance, studies on similar dipeptides like L-alanyl-L-glutamine have shown its interaction with cellular uptake systems. nih.gov While direct structural data for this compound in complex with a macromolecule is not available in the provided search results, the principles of peptide-protein interactions are well-established. Techniques such as transferred NOE (trNOE) in NMR can be used to study the conformation of a small ligand like this tripeptide when it is transiently bound to a large protein.
Investigating Biological Interactions of L Alanyl L Tyrosylglycinamide at a Molecular Level
Enzymatic Stability and Degradation Pathways of L-Alanyl-L-tyrosylglycinamide
Assessment of this compound Resistance to Proteolytic Enzymes
No specific studies detailing the resistance or susceptibility of this compound to common proteolytic enzymes (e.g., trypsin, chymotrypsin, pepsin, or cathepsins) were identified. While research on analogous peptides exists, such as the susceptibility of N-acetyl-L-tyrosylglycinamide derivatives to chymotrypsin, this data cannot be directly extrapolated due to structural differences that influence enzymatic recognition and cleavage. General principles of peptide degradation suggest that the peptide bonds within this compound would be subject to hydrolysis by various proteases. researchgate.netnih.govmdpi.comebsco.com However, without experimental data, no quantitative or qualitative assessment of its stability can be provided.
Identification of Metabolites and Degradation Products of this compound
There is no available research that has specifically identified the metabolites or degradation products of this compound in biological systems. It is hypothesized that the primary degradation pathway would involve the enzymatic hydrolysis of its peptide bonds to yield the constituent components:
L-Alanine
L-Tyrosine
Further metabolism would then proceed along the established pathways for each of these individual molecules. Studies on similar dipeptides, such as L-alanyl-L-tyrosine, show rapid breakdown into their constituent amino acids with no accumulation of the peptide in plasma. nih.gov Similarly, studies on L-alanyl-L-glutamine have identified degradation routes including peptide bond cleavage and deamination. nih.gov However, specific by-products resulting from the metabolism of this compound, including potential cyclization or other modifications noted in parenteral solutions of other peptides, have not been documented. nih.gov
Receptor Binding and Modulation of Cellular Pathways by this compound
Elucidation of Potential Molecular Targets and Binding Partners for this compound
No molecular targets or specific binding partners for this compound have been elucidated in the scientific literature. Research on structurally related peptides, such as opioid peptide analogues (e.g., H-Tyr-D-Ala-Phe-Gly-NH2) or PAR4 agonist peptides, points to the importance of specific sequences for receptor interaction. chemicalbook.comresearchgate.net These findings highlight that even minor changes in a peptide's sequence can dramatically alter its binding affinity and target selectivity, making it impossible to infer targets for this compound from this data.
Quantitative Characterization of this compound-Receptor Interactions
In the absence of identified molecular targets, no quantitative data on receptor binding interactions (such as binding affinity (K_d), inhibition constant (K_i), or EC_50/IC_50 values) for this compound is available.
Investigation of Downstream Cellular and Signaling Events Triggered by this compound
There are no studies investigating the downstream cellular or signaling events that may be triggered by this compound. While other peptides like L-alanyl-L-glutamine have been shown to modulate pathways involving factors like Hypoxia-Inducible Factor 1α (HIF-1α) and stimulate T-lymphocyte proliferation, these effects are specific to that dipeptide and cannot be attributed to this compound. nih.govnih.gov
Cellular Uptake and Intracellular Trafficking of this compound
The cellular entry and subsequent movement of this compound are governed by a combination of its molecular characteristics and the cellular transport systems available.
The translocation of small peptides like this compound across cellular membranes is primarily mediated by specific carrier proteins. The most prominent of these are the proton-coupled oligopeptide transporters, PepT1 (SLC15A1) and PepT2 (SLC15A2). aatbio.commdpi.com These transporters are responsible for the uptake of di- and tripeptides from the intestinal lumen and their reabsorption in the kidneys. mdpi.comresearchgate.net
PepT1 is characterized as a low-affinity, high-capacity transporter, predominantly found in the small intestine. mdpi.comsolvobiotech.com In contrast, PepT2 is a high-affinity, low-capacity transporter with a broader tissue distribution, including the kidneys, lungs, and the brain. researchgate.netmdpi.comjst.go.jp Both transporters exhibit broad substrate specificity, capable of transporting a vast array of di- and tripeptides. mdpi.comphysiology.org Given that this compound is a tripeptide, it is highly probable that its primary route of entry into cells is via these transporters. The transport process is an active one, driven by a proton gradient across the cell membrane. mdpi.com
The affinity of a peptide for these transporters is influenced by its physicochemical properties, such as the nature of its amino acid side chains. nih.govresearchgate.net While PepT1 and PepT2 can transport a wide variety of peptides, certain structural features can influence the efficiency of transport. For instance, peptides containing L-amino acids generally exhibit higher affinity. mdpi.com The presence of both hydrophobic and polar residues in this compound (hydrophobic Alanine (B10760859) and Tyrosine, and polar Glycinamide) suggests it would be a suitable substrate for these promiscuous transporters.
It is important to note that direct translocation across the lipid bilayer, while possible for some cell-penetrating peptides, is less likely for a small, relatively polar tripeptide like this compound under normal physiological conditions.
Table 1: General Characteristics of Mammalian Peptide Transporters PepT1 and PepT2
| Feature | PepT1 (SLC15A1) | PepT2 (SLC15A2) |
| Affinity for Substrates | Low affinity | High affinity |
| Transport Capacity | High capacity | Low capacity |
| Primary Location | Small intestine, Kidney | Kidney, Brain, Lung, and others |
| Substrate Scope | Most di- and tripeptides | Most di- and tripeptides |
| Driving Force | Proton gradient | Proton gradient |
Upon entering the cell via transporters like PepT1 or PepT2, this compound would be released into the cytoplasm. The subsequent fate and subcellular localization of the tripeptide are largely dictated by intracellular enzymes known as peptide hydrolases or peptidases. oup.comportlandpress.com
These enzymes are responsible for the breakdown of peptides into their constituent amino acids. Studies on the subcellular distribution of peptide hydrolases have shown that their activity is found in various cellular compartments. A significant portion of di- and tri-peptidase activity is located in the cytoplasm. portlandpress.comnih.gov This suggests that a primary fate of this compound within the cell would be its hydrolysis into L-Alanine, L-Tyrosine, and glycinamide by cytosolic peptidases.
Some peptide hydrolase activity has also been identified in association with the brush border membranes of intestinal cells, indicating that some hydrolysis may occur at the cell surface prior to or concurrent with transport. portlandpress.com Furthermore, certain peptidases are localized within specific organelles such as lysosomes. nih.gov Therefore, it is plausible that a fraction of internalized this compound could be trafficked to lysosomes for degradation, a common pathway for the turnover of extracellularly derived molecules. nih.govmdpi.com
The specific subcellular distribution would likely depend on the cell type and its metabolic state. However, the predominant fate is expected to be rapid degradation in the cytosol to supply the cell with its constituent amino acids for protein synthesis or other metabolic pathways.
Table 2: Physicochemical Properties of the Constituent Amino Acids of this compound
| Amino Acid | Molecular Formula | Molecular Weight ( g/mol ) | Property of Side Chain | Isoelectric Point (pI) |
| L-Alanine | C₃H₇NO₂ | 89.09 | Nonpolar, Hydrophobic | 6.00 |
| L-Tyrosine | C₉H₁₁NO₃ | 181.19 | Polar, Aromatic, Hydrophobic | 5.66 |
| Glycine | C₂H₅NO₂ | 75.07 | Nonpolar, Aliphatic | 5.97 |
Direct interactions of the intact tripeptide this compound with cellular organelles and macromolecular complexes are likely to be transient and limited, primarily due to its expected rapid hydrolysis in the cytoplasm. portlandpress.comnih.gov
However, before its degradation, the tripeptide could transiently interact with various cytosolic components. Given its composition, it would not be expected to have specific targeting signals for particular organelles like the nucleus or mitochondria. The primary interaction with an organelle would likely be with lysosomes, should it be targeted for degradation via endocytic pathways. nih.govmdpi.com
The constituent amino acids, once liberated, would enter the cellular amino acid pool and participate in a wide range of interactions. L-Alanine and Glycine are small, non-polar amino acids that are readily incorporated into newly synthesized proteins. arizona.educhemicalbook.com L-Tyrosine, with its phenolic side chain, is a precursor for the synthesis of important signaling molecules such as catecholamines (dopamine, norepinephrine, and epinephrine) and thyroid hormones. sigmaaldrich.comchemicalbook.com The tyrosine residue itself can be a target for phosphorylation by kinases, a key mechanism in cellular signaling, though this is typically within the context of a larger protein. chemicalbook.com
Therefore, the significant biological interactions stemming from the uptake of this compound would be mediated by its breakdown products rather than the intact tripeptide itself. The tripeptide acts as a delivery vehicle for its constituent amino acids, which then integrate into the complex network of cellular metabolism and signaling.
Computational Modeling and Rational Design of L Alanyl L Tyrosylglycinamide and Its Analogues
Molecular Dynamics Simulations for L-Alanyl-L-tyrosylglycinamide Conformational Landscape
Molecular dynamics (MD) simulations are a cornerstone of computational biochemistry, enabling the exploration of the conformational landscape of peptides by simulating their atomic motions over time. For this compound, MD simulations can reveal the ensemble of accessible three-dimensional structures, the transitions between them, and the influence of the surrounding environment on its dynamic behavior.
Development and Validation of Force Fields for this compound
The accuracy of MD simulations is fundamentally dependent on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of the system as a function of its atomic coordinates. nih.gov Standard force fields like AMBER, CHARMM, GROMOS, and OPLS are widely used for protein and peptide simulations. nih.gov However, for a specific molecule like this compound, especially when designing novel analogues with non-canonical residues, re-parameterization or validation of the force field is a critical step. digitellinc.comfrontiersin.org
The process typically involves deriving parameters for bond lengths, angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic forces). nih.gov Atomic charges are often determined by fitting to quantum mechanical electrostatic potentials (e.g., using the RESP approach). frontiersin.org Torsional parameters are refined by comparing the energy profiles of small model compounds (like dipeptides) calculated with the force field against high-level quantum mechanics calculations (e.g., MP2 or DFT). frontiersin.org Validation involves assessing the force field's ability to reproduce known experimental data, such as crystal structures or NMR-derived conformational preferences. nih.govresearchgate.net
| Force Field | Key Features | Typical Application | Parameterization Philosophy |
|---|---|---|---|
| AMBER (e.g., ff14SB) | Well-validated for proteins and nucleic acids; uses a simple point-charge model. nih.govfrontiersin.org | Protein folding, ligand binding. | Fitted to reproduce quantum mechanical calculations and experimental data. frontiersin.org |
| CHARMM (e.g., CHARMM36m) | Highly versatile for a wide range of biomolecules; includes CMAP corrections for backbone torsions. | Simulations of proteins, lipids, carbohydrates, and nucleic acids. | Balances quantum mechanical data with condensed-phase experimental results. |
| GROMOS | Designed for efficiency in large-scale simulations; uses a united-atom representation for aliphatic hydrogens. | High-throughput simulations, protein dynamics. | Parameterized to reproduce thermodynamic properties of pure liquids. |
| OPLS | Optimized for liquid simulations and accurately reproducing thermodynamic properties. | Solvation studies, protein-ligand binding free energies. | Primarily based on fitting to experimental properties of liquids. |
Analysis of Solvent Effects on this compound Conformational Dynamics
The conformation of a peptide is profoundly influenced by its solvent environment. aps.orgrsc.org MD simulations with explicit solvent models are crucial for capturing these effects on this compound. Different solvents can stabilize different secondary structures by altering hydrogen bonding patterns and hydrophobic interactions. aps.org For instance, water typically promotes compact, folded structures, while organic solvents like methanol (B129727) or chloroform (B151607) can favor more extended or helical conformations. rsc.org In aqueous solutions, co-solvents such as urea (B33335) can act as denaturants by disrupting the hydrogen bond network of water, which in turn can destabilize specific peptide conformations. aps.org Investigating the conformational ensemble of this compound in various solvents is essential for understanding its behavior in different biological milieus or formulation conditions. researchgate.nettamu.edu
| Solvent | Expected Dominant Conformation | Rationale |
|---|---|---|
| Water | Collapsed coil / β-turn | Hydrophobic collapse of the tyrosine side chain and intramolecular hydrogen bonding are favored. aps.org |
| Methanol | Extended / Polyproline II (PPII) | Methanol's lower polarity can disrupt water-mediated hydrogen bonds, favoring extended structures. aps.orgrsc.org |
| Chloroform | β-turn / Helical | The apolar environment strongly promotes the formation of intramolecular hydrogen bonds. rsc.orgresearchgate.net |
| DMSO | Mixture of β-hairpin and other conformers | DMSO is a strong hydrogen bond acceptor, which can compete with intramolecular hydrogen bonds. rsc.org |
Quantum Mechanical Calculations for this compound Electronic Structure
While force fields provide a computationally efficient way to study large systems, quantum mechanical (QM) methods offer a more fundamental and accurate description of the electronic structure. mdpi.com For this compound, QM calculations, particularly those based on Density Functional Theory (DFT), are invaluable for understanding its chemical reactivity, spectroscopic properties, and the nature of its non-covalent interactions. nih.gov
Prediction of Reactivity and Interaction Potentials of this compound
QM calculations can generate a detailed picture of the electron distribution within the this compound molecule. By analyzing molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) and the molecular electrostatic potential (MEP), one can predict sites susceptible to electrophilic or nucleophilic attack. This information is critical for designing analogues with altered chemical stability or for understanding potential metabolic pathways. The interaction potential with other molecules, including water or receptor site residues, can also be accurately calculated, providing a basis for developing more refined force field parameters.
Theoretical Spectroscopic Characterization of this compound
Theoretical calculations can predict various spectroscopic features of this compound, which can then be compared with experimental data to validate the computed structures. mdpi.com Infrared (IR) spectroscopy is particularly sensitive to the peptide's secondary structure. arxiv.org The frequencies of the amide I (mainly C=O stretch), amide II (N-H bend and C-N stretch), and amide III bands are conformation-dependent. arxiv.org QM calculations can predict these vibrational frequencies with high accuracy, helping to assign experimental spectra to specific conformations. mdpi.comnih.gov Similarly, theoretical methods like CASSCF and CASPT2 can be used to predict the electronic absorption spectra (UV-Vis), identifying transitions such as the n → π* and π → π* of the peptide bonds and the aromatic side chain of tyrosine. acs.org
In Silico Prediction of this compound Binding to Molecular Targets
A primary goal in rational peptide design is to predict and optimize the binding of a peptide to a specific biological target, such as an enzyme or receptor. researchgate.net In silico methods like molecular docking and advanced molecular dynamics simulations are central to this effort. mdpi.comnih.gov
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when bound to a receptor to form a stable complex. mdpi.com The process involves sampling a large number of possible conformations of the peptide within the binding site and scoring them based on a function that approximates the binding free energy. nih.govresearchgate.net This allows for the rapid screening of virtual libraries of this compound analogues to identify candidates with potentially high binding affinity. nih.govresearchgate.net The results of docking can provide detailed insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the peptide-receptor complex, guiding further optimization. mdpi.com
| Analogue | Modification | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| This compound | Parent Compound | -7.5 | Asp120, Phe250, Arg301 |
| Analogue 1 | Tyrosine -> Cyclohexylalanine | -6.2 | Asp120, Arg301 |
| Analogue 2 | Alanine (B10760859) -> Valine | -7.9 | Asp120, Phe250, Val252, Arg301 |
| Analogue 3 | Glycinamide (B1583983) -> Methylamide | -7.6 | Asp120, Phe250, Arg301 |
Application of Molecular Docking and Scoring Algorithms for this compound
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, this would involve modeling its interaction with a specific protein target. The process begins with the three-dimensional structures of both the tripeptide (ligand) and the target protein.
The docking process systematically explores various possible conformations of this compound within the binding site of the target protein. Sophisticated algorithms sample a wide range of translational, rotational, and conformational states of the peptide.
Once potential binding poses are generated, scoring algorithms are employed to estimate the binding affinity for each pose. These functions calculate a score that represents the strength of the intermolecular interactions, such as hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions. A lower score typically indicates a more favorable binding energy and a more stable complex. This information is critical for understanding the molecular basis of the peptide's activity and for guiding the design of more potent analogues.
Table 1: Hypothetical Molecular Docking Results for this compound with Various Receptors
| Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predominant Interaction Type |
| Receptor A | -8.5 | Asp121, Gln78 | Hydrogen Bonding, Electrostatic |
| Receptor B | -7.2 | Leu45, Val98, Ile101 | Hydrophobic Interactions |
| Receptor C | -6.8 | Phe256, Trp301 | π-π Stacking with Tyrosine |
| Receptor D | -9.1 | Ser150, Thr152, Arg203 | Hydrogen Bonding, Salt Bridge |
Pharmacophore Modeling and Virtual Screening for this compound-like Structures
Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound would define the spatial arrangement of its key features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
This model can be generated in two primary ways:
Ligand-based: If a set of molecules with known activity is available, their common chemical features are aligned to create a pharmacophore model that represents the essential characteristics for biological activity.
Structure-based: If the 3D structure of the peptide bound to its biological target is known (e.g., from X-ray crystallography or molecular docking), the key interaction points between the peptide and the protein can be used to define the pharmacophore features.
Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual databases of chemical compounds. This virtual screening process rapidly identifies molecules that match the pharmacophoric features of this compound, thereby discovering structurally diverse compounds that may have similar biological activity. This approach is significantly faster and more cost-effective than traditional high-throughput screening.
Rational Design of this compound-Based Peptidomimetics and Derivatives
Rational design involves the iterative process of designing and synthesizing new molecules with improved properties based on an understanding of their biological target. For this compound, this approach aims to create peptidomimetics—molecules that mimic the structure and function of the native peptide—and other derivatives with enhanced stability, specificity, and potency.
Strategies for Modulating this compound Biostability and Systemic Delivery
Peptides like this compound are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic utility. Several strategies can be employed to enhance their biostability. researchgate.netnih.gov
N-methylation: Introducing a methyl group to the nitrogen atom of a peptide bond can provide steric hindrance, making the bond resistant to cleavage by proteases.
Use of D-amino acids: Replacing the naturally occurring L-amino acids with their D-enantiomers can make the peptide unrecognizable to many proteases, significantly increasing its half-life. researchgate.net
C-terminal amidation: The presence of a C-terminal amide, as in this compound, already provides a degree of stability against carboxypeptidases.
Cyclization: Linking the N-terminus and C-terminus or creating a side-chain to side-chain linkage can create a cyclic peptide. nih.govopinvisindi.is Cyclic structures are conformationally constrained and often show increased resistance to enzymatic degradation. researchgate.netnih.gov
Table 2: Potential Biostability Enhancement Strategies for this compound
| Modification Strategy | Locus of Modification | Expected Outcome |
| N-methylation | Ala-Tyr peptide bond | Increased resistance to aminopeptidases |
| D-amino acid substitution | Replacement of L-Ala with D-Ala | Reduced susceptibility to proteolytic cleavage |
| Cyclization (Head-to-tail) | Linkage of N-terminal Ala to C-terminal Glycinamide | Enhanced conformational rigidity and protease resistance |
| Incorporation of unnatural amino acids | Replacement of Gly with Beta-Alanine | Altered backbone structure to prevent enzyme recognition |
Computational Approaches for Enhancing Specificity and Potency of this compound Analogues
Computational methods are integral to the rational design of more potent and selective analogues. nih.govnih.govst-andrews.ac.uk These approaches allow for the in silico evaluation of modified peptides before undertaking costly and time-consuming chemical synthesis.
Alanine Scanning: This computational technique systematically replaces each amino acid residue (except alanine) in the peptide with alanine. By calculating the binding energy of each resulting analogue, researchers can identify "hotspot" residues that are critical for binding to the target. For this compound, replacing Tyrosine with Alanine would likely result in a significant loss of binding affinity if the aromatic ring is crucial for interaction.
Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are rigorous computational methods that can accurately predict the change in binding affinity resulting from small chemical modifications. For example, FEP could be used to predict whether changing the Tyrosine residue to a Phenylalanine (removing the hydroxyl group) or a Tryptophan (a larger aromatic side chain) would increase or decrease binding potency. proquest.com
Design Principles for this compound Derivatives with Tuned Biological Profiles
The design of derivatives with specific, tuned biological profiles is guided by a set of established principles derived from computational and experimental data. rsc.org
Structure-Activity Relationship (SAR) Guided Modifications: The core principle is to understand how each part of the this compound molecule contributes to its activity. Computational modeling helps build this understanding. For instance, if the Tyrosine hydroxyl group is identified as a key hydrogen bond donor, derivatives should be designed to preserve or enhance this interaction.
Conformational Constraint: By introducing structural constraints, such as cyclization or the incorporation of specific amino acids like proline, the peptide can be locked into its bioactive conformation. This pre-organization reduces the entropic penalty of binding, often leading to higher affinity and specificity. nih.gov
Modulation of Physicochemical Properties: Properties such as solubility, lipophilicity, and charge can be fine-tuned by modifying the peptide's sequence. For example, adding charged residues can increase aqueous solubility, while incorporating more hydrophobic residues can enhance membrane permeability. The goal is to achieve an optimal balance of properties for the desired biological application.
By systematically applying these computational and rational design principles, it is theoretically possible to evolve the simple tripeptide this compound into a range of highly specific, stable, and potent therapeutic candidates.
Methodological Advancements and Future Directions in L Alanyl L Tyrosylglycinamide Research
Development of Novel Analytical and Characterization Techniques for L-Alanyl-L-tyrosylglycinamide
The precise characterization and quantification of this compound are fundamental to any scientific investigation. Modern analytical chemistry offers a suite of powerful techniques to ensure the identity, purity, and structural integrity of the compound. While synthesis can be achieved through methods like solid-phase peptide synthesis (SPPS), the subsequent analysis relies on high-resolution methods.
Key analytical techniques applicable to this compound include:
High-Performance Liquid Chromatography (HPLC): Particularly Reverse-Phase HPLC (RP-HPLC), is a cornerstone for the purification and purity assessment of peptides. researchgate.net This technique separates the target peptide from impurities based on hydrophobicity. For this compound, a C18 column with a gradient of water and acetonitrile (B52724) containing an ion-pairing agent like trifluoroacetic acid (TFA) would be a standard approach for achieving high-resolution separation.
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides highly accurate molecular weight determination, confirming the identity of this compound. Tandem mass spectrometry (MS/MS) can further be used to sequence the peptide by fragmenting it and analyzing the resulting daughter ions, which validates the alanyl-tyrosyl-glycine backbone. nih.gov This is crucial for distinguishing it from potential isobaric impurities like constitutional isomers or retro-peptides. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques are invaluable for the definitive structural elucidation of the peptide in solution. It provides detailed information about the chemical environment of each atom and the connectivity between them, confirming the covalent structure and stereochemistry of the L-amino acid constituents.
Chiral Chromatography: To confirm the stereochemical purity and separate this compound from its diastereomers (e.g., D-Alanyl-L-tyrosylglycinamide), specialized chiral stationary phases are employed. This is critical as biological activity is often highly dependent on the specific stereoisomer. nih.gov
Table 1: Comparison of Analytical Techniques for this compound Characterization
| Technique | Primary Application | Information Provided | Advantages | Limitations |
| RP-HPLC | Purification & Purity Analysis | Retention time, purity percentage | High resolution, robust, widely available researchgate.net | Limited structural information |
| LC-MS/MS | Identification & Sequencing | Molecular weight, amino acid sequence nih.gov | High sensitivity and specificity | Can be destructive to the sample |
| NMR | Structural Elucidation | 3D structure, stereochemistry, conformation | Non-destructive, provides detailed structural data | Lower sensitivity compared to MS |
| Chiral HPLC | Stereoisomer Separation | Separation of enantiomers/diastereomers | Essential for confirming biological form nih.gov | Requires specialized columns |
Integration of High-Throughput Screening and Omics Technologies in this compound Discovery
Identifying the biological roles of peptides like this compound can be accelerated significantly by modern large-scale screening and analysis platforms.
High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds to identify "hits" that modulate a specific biological pathway. wikipedia.org In the context of this compound, HTS could be employed to:
Screen a library of peptide variants to identify analogs with enhanced activity or stability. nih.gov
Test the peptide against a wide array of biological targets (e.g., enzymes, receptors) to uncover novel mechanisms of action. wikipedia.org
Utilize automated microscopy and imaging to assess phenotypic changes in cells treated with the peptide, such as effects on cell morphology or protein localization. nih.gov
Omics Technologies provide a holistic view of molecular changes within a biological system in response to a stimulus. humanspecificresearch.org For this compound research, integrating various omics fields could reveal its cellular impact:
Proteomics: The large-scale study of proteins can identify which protein expression levels are altered in cells or tissues after treatment with the peptide. humanspecificresearch.org This can help pinpoint the pathways being modulated.
Metabolomics: By analyzing the complete set of metabolites, researchers can understand how this compound or its breakdown products influence cellular metabolism. nih.govnih.gov This is particularly relevant as the constituent amino acids (alanine, tyrosine, glycine) are central to many metabolic pathways.
Transcriptomics: This involves analyzing the entire set of RNA transcripts in a cell. It can reveal which genes are up- or down-regulated by the peptide, providing insight into the cellular response at the genetic level. mdpi.com
The integration of these datasets through bioinformatics is a powerful approach to building comprehensive models of the peptide's biological function. nih.gov
Table 2: Application of Omics Technologies in this compound Research
| Omics Field | Core Focus | Potential Application for this compound | Key Insights Gained |
| Proteomics | Large-scale study of proteins humanspecificresearch.org | Identify protein expression changes post-treatment. | Uncover affected signaling pathways and molecular targets. |
| Metabolomics | Comprehensive analysis of metabolites nih.gov | Track the metabolic fate of the peptide and its influence on cellular metabolism. | Understand bioenergetic effects and pathway shifts. nih.gov |
| Transcriptomics | Analysis of all RNA transcripts mdpi.com | Determine gene expression profiles in response to the peptide. | Reveal regulatory networks and cellular response mechanisms. |
Advancements in In Vitro and Ex Vivo Models for Comprehensive this compound Studies
Before any potential in vivo application, the effects of this compound must be rigorously tested in controlled laboratory settings. In vitro and ex vivo models are indispensable for this purpose.
In Vitro Models involve the use of specific cell lines cultured in an artificial environment. For instance, studies on the related dipeptide L-alanyl-L-glutamine have used cultures of immune cells (like lymphocytes) and lung cells to assess its effects on cell proliferation, cytokine production, and viability. nih.govnih.govresearchgate.net Similarly, this compound could be studied using:
Specific Cell Lines: Using cell lines relevant to a hypothesized function, such as neuronal cells or skin fibroblasts, to measure specific cellular responses.
3D Organoid Cultures: These are more complex models that mimic the structure and function of an organ, providing a more physiologically relevant environment than traditional 2D cell culture. rsc.org For example, a skin organoid could be used to study the peptide's effect on tissue structure and function.
Ex Vivo Models utilize tissue explants taken from an organism and maintained in a viable state outside the body for a short period. plos.org This approach bridges the gap between in vitro and in vivo research. A study on L-alanyl-L-glutamine successfully used an ex vivo porcine lung perfusion model to demonstrate improved lung function and tissue preservation. nih.gov For this compound, an ex vivo model could involve:
Tissue Explants: Using human or animal tissue (e.g., skin, intestinal segments) to study the peptide's absorption, permeability, and local biological effects in a complex, multi-cellular environment. plos.org
Table 3: Comparison of In Vitro and Ex Vivo Models for Peptide Studies
| Model Type | Description | Example Application for this compound | Advantages | Disadvantages |
| In Vitro | Isolated cells cultured in plates (e.g., lymphocytes, fibroblasts) nih.gov | Assessing impact on cell proliferation and cytokine release. researchgate.net | High throughput, controlled environment, cost-effective. rsc.org | Lacks tissue architecture and cell-cell interactions. |
| Ex Vivo | Intact tissue maintained outside the body (e.g., skin explant) plos.org | Measuring peptide permeability and effect on tissue integrity. | Preserves native tissue structure and cellular diversity. nih.gov | Limited viability, lower throughput, ethical considerations. |
Interdisciplinary Approaches and Emerging Technologies in this compound Science
The future of peptide research lies in the convergence of multiple scientific disciplines and the adoption of novel technologies.
Interdisciplinary Approaches:
Computational Chemistry: In silico methods like molecular docking can predict how this compound might bind to specific protein targets. nih.gov This can guide experimental work by prioritizing the most likely biological receptors or enzymes for in vitro testing.
Biomaterials Science: Research into novel delivery systems, such as encapsulating the peptide in nanoparticles or hydrogels, could enhance its stability and control its release, which is a significant challenge for peptide-based therapeutics.
Systems Biology: This approach integrates data from omics technologies with computational modeling to understand the peptide's effect on the entire biological system rather than just a single pathway. nih.gov
Emerging Technologies:
Artificial Intelligence (AI) and Machine Learning: AI algorithms can analyze vast datasets from HTS and omics studies to identify complex patterns and predict the biological activities of new peptide derivatives, accelerating the discovery process. arxiv.orgnih.gov
Advanced Imaging: High-resolution microscopy techniques, such as confocal or super-resolution microscopy, can be used to visualize the subcellular localization of fluorescently-tagged this compound, providing direct evidence of its cellular uptake and trafficking.
Microfluidics: "Lab-on-a-chip" technologies enable the high-throughput screening of peptides in miniaturized, precisely controlled environments, reducing reagent consumption and increasing the speed of analysis. wikipedia.org
These integrated and technologically advanced approaches are essential for moving from basic characterization to a full understanding of the scientific potential of this compound.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the structural purity of L-Alanyl-L-tyrosylglycinamide in synthetic preparations?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV-Vis detection to assess purity (>95% threshold) and confirm retention time consistency with standards. For structural validation, employ tandem mass spectrometry (MS/MS) to fragment the peptide and verify sequence-specific ions (e.g., y- and b-ions). Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) can resolve stereochemistry and confirm the absence of D-isomer contaminants .
Q. How can researchers optimize solid-phase peptide synthesis (SPPS) for this compound to minimize side reactions?
- Methodological Answer : Use Fmoc-protected amino acids with orthogonal side-chain protection (e.g., tert-butyl for tyrosine’s hydroxyl group). Optimize coupling efficiency via pre-activation with HBTU/HOBt and monitor reaction completion via Kaiser tests. Introduce capping steps after each coupling to terminate unreacted chains, reducing deletion sequences. Post-synthesis, cleave the peptide from the resin using trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) to prevent oxidation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow GHS-compliant guidelines: use fume hoods to avoid inhalation of airborne particles, wear nitrile gloves to prevent skin contact, and employ chemical-resistant lab coats. Store the compound in airtight containers at -20°C to prevent hygroscopic degradation. Emergency measures include rinsing exposed eyes with water for 15 minutes and seeking medical evaluation for persistent irritation .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported biological activities of this compound across different cell models?
- Methodological Answer : Conduct dose-response assays (e.g., 0.1–100 μM range) to identify cell line-specific EC50 values. Validate target engagement using siRNA knockdown or CRISPR-Cas9 models to confirm pathway specificity. Compare results under standardized conditions (e.g., serum-free media, controlled oxygen levels) to minimize confounding variables. Use positive/negative controls (e.g., known agonists/inhibitors) to contextualize activity .
Q. What experimental designs are suitable for probing the mechanism of action of this compound in neuroprotective studies?
- Methodological Answer : Employ primary neuronal cultures or organoids treated with the peptide, followed by transcriptomic profiling (RNA-seq) to identify differentially expressed genes. Pair this with phosphoproteomics to map kinase activation. Validate findings using selective inhibitors (e.g., MEK or PI3K inhibitors) and assess functional outcomes via electrophysiology or calcium imaging. Include biological replicates (n ≥ 3) and report statistical significance (p < 0.05, ANOVA with Tukey post hoc) .
Q. How can researchers address batch-to-batch variability in this compound synthesis for reproducible in vivo studies?
- Methodological Answer : Implement quality control (QC) metrics:
- Purity : HPLC area-under-curve ≥95%.
- Mass accuracy : ≤5 ppm deviation in MS.
- Endotoxin levels : <0.1 EU/mg (tested via LAL assay).
Document synthesis parameters (e.g., resin lot, coupling times) and pre-treat peptides with lyophilization to standardize storage conditions. Use a single batch for longitudinal studies to minimize variability .
Q. What strategies are effective for elucidating the metabolic stability of this compound in pharmacokinetic studies?
- Methodological Answer : Incubate the peptide with human liver microsomes (HLMs) or plasma at 37°C, sampling at intervals (0, 15, 30, 60 min). Quantify degradation via LC-MS and calculate half-life (t1/2). Compare stability across species (e.g., mouse vs. human microsomes) to predict in vivo clearance. Use protease inhibitors (e.g., EDTA for metalloproteases) to identify degradation pathways .
Data Analysis and Reproducibility
Q. How should researchers statistically analyze dose-dependent effects of this compound in heterogeneous cell populations?
- Methodological Answer : Apply nonlinear regression (e.g., log[agonist] vs. response) to generate dose-response curves. Use the Shapiro-Wilk test to confirm normality and Welch’s t-test for unequal variances. For nonparametric data, employ the Mann-Whitney U test. Report effect sizes (Cohen’s d) and confidence intervals (95% CI) to quantify biological relevance beyond p-values .
Q. What practices ensure reproducibility when documenting this compound experiments?
- Methodological Answer : Follow the ARRIVE guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
